molecular formula C19H21NS B1239231 Dothiepin CAS No. 25627-38-7

Dothiepin

Cat. No. B1239231
CAS RN: 25627-38-7
M. Wt: 295.4 g/mol
InChI Key: PHTUQLWOUWZIMZ-BOPFTXTBSA-N
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Description

Dothiepin, also known as Dosulepin and sold under the brand name Prothiaden among others, is a tricyclic antidepressant (TCA) used in the treatment of depression . It was once the most frequently prescribed antidepressant in the United Kingdom, but it is no longer widely used due to its relatively high toxicity in overdose without therapeutic advantages over other TCAs . It acts as a serotonin–norepinephrine reuptake inhibitor (SNRI) and also has other activities including antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects .


Synthesis Analysis

The synthesis of Dothiepin involves complex chemical reactions. One method involves the kinetic investigation of the oxidation reaction of the drug with alkaline potassium permanganate . Another method involves the use of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in the presence of 0.1 mol L −1 sodium bicarbonate .


Molecular Structure Analysis

Dothiepin has a molecular formula of C19H21NS and a molecular weight of 295.44 g/mol . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Dothiepin undergoes various chemical reactions. One method for the determination of Dothiepin in human plasma involves extraction with n-hexane:2-propanol (95:5). Separation is on an Ultimate XB C18 column (2.1 × 150 mm, 5 μm) .


Physical And Chemical Properties Analysis

Dothiepin has a molecular formula of C19H21NS and a molecular weight of 295.44 g/mol . It is a solid substance at room temperature .

Scientific Research Applications

1. Gastric Ulceration Mediation

Dothiepin, a tricyclic antidepressant, has been found to significantly inhibit the development of gastric ulcers induced by various agents like alcohol, aspirin, indomethacin, and Shay's pyloric ligation. It also reduces total acidity, gastric output, and protein content in rats, suggesting a potential therapeutic role in gastric ulceration mediation (Sen et al., 2000).

2. Chemical Synthesis and Isomer Formation

In the synthesis of dothiepin, acid catalysis leads to the formation of E- and Z- isomers. A study investigated the effect of various acid catalysts on the formation of these isomers, providing insights into the chemical synthesis process of dothiepin and its structural characteristics (Gopal et al., 2010).

3. Chromogenic Agent for Pharmaceutical Analysis

Dothiepin hydrochloride's determination in pharmaceutical formulations has been achieved using spectrophotometric methods involving alizarin red S as a chromogenic agent. This method demonstrates a cost-effective and selective approach for analyzing dothiepin in various forms (Abdulrahman & Basavaiah, 2014).

4. Spectrophotometric Methods for Drug Formulation

Various spectrophotometric methods have been developed for the determination of dothiepin in pure and pharmaceutical formulations. These methods offer insights into the drug's properties and potential application in creating more effective and safer medicinal products (Rambabu, 2017).

5. Dual Fluorescence Studies

Research into the absorption and fluorescence spectra of dothiepin in various solvents and β-cyclodextrin has been conducted. These studies help understand the photophysical properties of dothiepin, which could be crucial for its use in photodynamic therapy or fluorescence-based diagnostics (Sankaranarayanan et al., 2011).

6. Supramolecular Host-Guest Interaction Studies

The interaction of dothiepin with cyclodextrin macrocycles has been studied using various methods like absorption, fluorescence, and NMR. These findings contribute to understanding the molecular interactions and stability of dothiepin, which is crucial for its formulation and therapeutic efficacy (Rajendiran et al., 2014).

7. Kinetic Spectrophotometric Methods

Kinetic spectrophotometric methods for determining dothiepin hydrochloride in bulk and drug formulations offer an efficient way to measure the drug's concentration, which is vital for quality control and ensuring the correct dosage in pharmaceutical products (Taha, 2003).

8. Interaction Studies with Serum Albumin and DNA

Dothiepin's interaction with bovine serum albumin and DNA has been explored, providing insights into its pharmacodynamics and potential interactions at the molecular level. This research is crucial for understanding how dothiepin interacts within the body and its potential impact on biological processes (Rajendiran & Thulasidhasan, 2016).

9. Stability and Degradation Studies

Stability and degradation studies of dothiepin hydrochloride have been conducted to understand its behavior under various conditions. This research is critical for the development of stable pharmaceutical formulations and for determining the drug's shelf life (Abdulrahman et al., 2012).

10. Conductimetric Determination in Pharmaceuticals

The conductimetric determination of dothiepin hydrochloride in pharmaceutical formulations provides an alternative analytical method, contributing to the variety of techniques available for drug analysis and quality assurance (Youssef, 2005).

Safety And Hazards

Dothiepin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTUQLWOUWZIMZ-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873548
Record name cis-Dothiepin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

171-172 °C
Record name DOTHIEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1.5 mg/L @ 25 °C /Estimated/
Record name DOTHIEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.3X10-7 mm Hg @ 25 °C /Estimated/
Record name DOTHIEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Dothiepin is a tricyclic antidepressant that is structurally related to amitriptyline. It appears that the antidepressant activity of dothiepin is mediated through facilitation of noradrenergic neurotransmission by uptake inhibition and possibly also by enhancement of serotoninergic neurotransmission. The overall therapeutic efficacy of dothiepin is very similar to that of amitriptyline.
Record name DOTHIEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dothiepin

CAS RN

25627-38-7, 113-53-1
Record name Dothiepin, Z-
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Record name cis-Dothiepin
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Record name Dosulepin
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Record name DOTHIEPIN, Z-
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Record name DOTHIEPIN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

55-57 °C, MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/
Record name DOTHIEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,380
Citations
KP Maguire, GD Burrows, TR Norman… - British Journal of …, 1981 - Wiley Online Library
… 3 Blood concentrations of dothiepin were measured in comparison in five of the volunteers. … of dothiepin S‐ oxide, two metabolites of dothiepin, were also measured. Dothiepin S‐ oxide …
Number of citations: 27 bpspubs.onlinelibrary.wiley.com
D Heal, S Cheetham, K Martin… - Drug development …, 1992 - Wiley Online Library
… now reexamined the acute pharmacology of dothiepin in comparison with various other … P-adrenoceptor function produced by repeated dothiepin treatment. Dothiepin gives rise to three …
Number of citations: 17 onlinelibrary.wiley.com
SG Lancaster, JP Gonzalez - Drugs, 1989 - Springer
… among patients treated with dothiepin than with amitriptyline. However, the sedative/anxiolytic activity of dothiepin is similar to that of amitriptyline. Dothiepin has not been associated …
Number of citations: 58 link.springer.com
DK Yu, DC Dimmitt, RC Lanman… - Journal of …, 1986 - Wiley Online Library
… Plasma concentration‐time profiles of dothiepin (1) were … The total intrinsic clearance of dothiepin decreased from 165.5 … metabolites of dothiepin, the S‐oxide derivative of dothiepin, N,N…
Number of citations: 14 onlinelibrary.wiley.com
T Keller, A Schneider, E Tutsch-Bauer - Forensic science international, 2000 - Elsevier
… An ingestion of an unknown quantity of Harmomed ® (dothiepin and diazepam) capsules in … determining the dothiepin concentration in postmortem specimens. Quantitation of dothiepin, …
Number of citations: 17 www.sciencedirect.com
DP Doogan, CJ Langdon - International clinical …, 1994 - journals.lww.com
… 150 mg dothiepin. Both sertraline and dothiepin were generally well tolerated; the most frequent side effects with sertraline were nausea, dizziness and headache; with dothiepin the …
Number of citations: 70 journals.lww.com
NA Buckley, AH Dawson, IM White, DA Henry - The Lancet, 1994 - Elsevier
… We have prospectively assessed the clinical toxicity of dothiepin and other tricyclic … dothiepin. The overall amount ingested was slightly higher in the dothiepin group than in those who …
Number of citations: 122 www.sciencedirect.com
G Ash, CM Dickens, FH Creed, MIV Jayson… - …, 1999 - academic.oup.com
… dothiepin and placebo groups, and there was no significant difference between groups. Post hoc analyses using analysis of covariance revealed that, in the dothiepin … in the dothiepin …
Number of citations: 66 academic.oup.com
KF Ilett, TH Lebedevs… - British journal of …, 1992 - Wiley Online Library
… dothiepin and nordothiepin or for dothiepin-S-oxide and nordothiepin-S-oxide. In infant 1, concentrations of both dothiepin … 2, 3, 7 and 8, both dothiepin-S-oxide and nordothiepin-Soxide …
Number of citations: 38 bpspubs.onlinelibrary.wiley.com
JG Ramaekers, ND Muntjewerff… - British journal of clinical …, 1995 - Wiley Online Library
… effects of dothiepin or fluoxetine was available prior to this study. Single doses of dothiepin 50 … Multiple nightly doses of dothiepin, beginning at 75 mg and increasing to 150 mg after 1 …
Number of citations: 136 bpspubs.onlinelibrary.wiley.com

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